

"Antibacterial agent 113" spectroscopic analysis (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Antibacterial agent 113

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Spectroscopic Analysis of Antibacterial Agent 113: A Technical Guide

Disclaimer: The compound designated "**Antibacterial agent 113**" is not a publicly recognized chemical entity. As such, this document utilizes Amoxicillin, a well-characterized, broadspectrum β -lactam antibiotic, as a representative model to demonstrate the principles of spectroscopic analysis for a typical antibacterial agent. All data and methodologies presented herein pertain to Amoxicillin.

This technical guide provides an in-depth overview of the spectroscopic analysis of a representative antibacterial agent. It is intended for researchers, scientists, and drug development professionals involved in the characterization of novel antimicrobial compounds. The guide covers the fundamental techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for our representative compound, Amoxicillin.

Table 1: ¹H NMR Spectroscopic Data for Amoxicillin



Chemical Shift (δ) ppm	Multiplicity	Assignment
1.45	S	Methyl H
1.55	S	Methyl H
4.25	S	H-3
5.00	d	Η-α
5.45-5.55	m	H-5, H-6
7.00	d	Aromatic H
7.40	d	Aromatic H

Solvent: D₂O. Spectrometer frequency: 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for Amoxicillin



Chemical Shift (δ) ppm	Assignment
27.0	Methyl C
29.0	Methyl C
58.0	C-α
65.0	C-3
67.0	C-5
72.0	C-6
115.0	Aromatic C
128.0	Aromatic C
129.0	Aromatic C (Quaternary)
156.0	Aromatic C-OH
170.0	Amide C=O
174.0	Carboxylate C=O
175.0	β-lactam C=O

Solvent: DMSO-d₆.[2][3]

Table 3: IR Spectroscopic Data for Amoxicillin



Wavenumber (cm ⁻¹)	Functional Group Assignment
3200-3500	O-H (phenol) and N-H (amine, amide) stretching[4]
~3000	C-H (aromatic and aliphatic) stretching[4]
1772	C=O stretching of β-lactam ring[5]
1686	C=O stretching of amide[5]
1582	Asymmetric stretching of carboxylate (RCO ₂ ⁻) [5]
1500-1300	C=C stretching of aromatic ring and N-H bending of secondary amide[4]
1250	C-N stretching of primary amine[4]

Table 4: Mass Spectrometry Data for Amoxicillin

m/z	lon
366.1	[M+H] ⁺ (Protonated molecule)
349.1	[M+H - NH ₃]+
208.1	[C ₉ H ₁₂ N ₂ O ₂ S] ⁺
160.1	[C ₈ H ₈ NO ₂] ⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the carbon-hydrogen framework of the molecule.



- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the amoxicillin sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₀) in a clean, dry NMR tube.
 - Vortex the tube until the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data similarly to the ¹H NMR spectrum.
- 2.2 Infrared (IR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (uATR) accessory.[4]



- Sample Preparation (uATR):
 - Place a small amount of the solid amoxicillin powder directly onto the diamond crystal of the uATR accessory.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean crystal.
 - Collect the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[4]
 - The final spectrum is presented in terms of absorbance or transmittance.

2.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the molecule and its fragments.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
- Sample Preparation:
 - Prepare a dilute solution of amoxicillin (approximately 1 mg/mL) in a suitable solvent mixture, such as methanol and acetonitrile (4:1).[6]
 - Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition (LC-MS/MS):
 - Set the ESI source to positive ion mode.

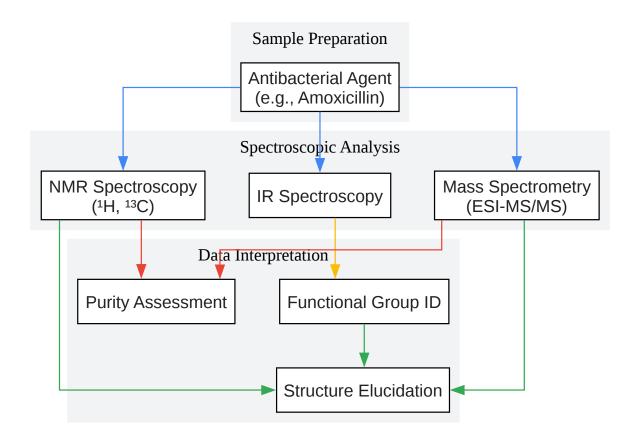


- Optimize source parameters (e.g., probe voltage, nebulizing gas flow, and temperatures)
 for the analyte.[8]
- Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]+).
- Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[8]
- The mass analyzer records the mass-to-charge ratio (m/z) of the parent and fragment ions.

Visualizations: Workflows and Pathways

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel antibacterial agent.



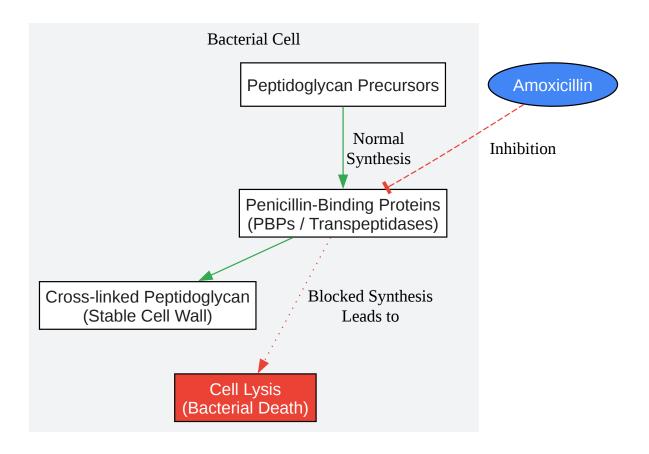


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Caption: General workflow for the spectroscopic analysis of an antibacterial agent.

3.2 Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria.[9][10][11] The diagram below outlines this inhibitory pathway.



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Caption: Amoxicillin inhibits Penicillin-Binding Proteins, blocking cell wall synthesis and leading to cell lysis.



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